7-Bromobenzoxazole-2-methanamine

Catalog No.
S12327924
CAS No.
M.F
C8H7BrN2O
M. Wt
227.06 g/mol
Availability
In Stock
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7-Bromobenzoxazole-2-methanamine

Product Name

7-Bromobenzoxazole-2-methanamine

IUPAC Name

(7-bromo-1,3-benzoxazol-2-yl)methanamine

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

InChI

InChI=1S/C8H7BrN2O/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2

InChI Key

YHKZNUKPPUKPME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=N2)CN

7-Bromobenzoxazole-2-methanamine is a compound characterized by the presence of a bromine atom at the 7-position of a benzoxazole ring, along with an amino group attached to a methylene bridge. This structure contributes to its unique chemical properties and potential biological activities. Benzoxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their heterocyclic nature and ability to interact with various biological targets .

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, enhancing its utility in synthetic organic chemistry.
  • Electrophilic Aromatic Substitution: The benzoxazole ring can participate in electrophilic addition reactions, allowing for further functionalization.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amines, potentially leading to more complex structures.

These reactions are vital for synthesizing derivatives that may exhibit enhanced biological activities or different physicochemical properties .

Research indicates that compounds related to benzoxazole derivatives, including 7-Bromobenzoxazole-2-methanamine, possess notable biological activities. These include:

  • Antifungal Activity: Certain derivatives have shown significant antifungal properties against pathogens like Botrytis cinerea, suggesting potential applications in agriculture as fungicides .
  • Inhibition of Enzymes: Some benzoxazole derivatives have been studied for their ability to inhibit metallo-β-lactamases, which are important in combating antibiotic resistance .
  • Anticancer Properties: There is ongoing research into the anticancer potential of benzoxazole derivatives, highlighting their role in medicinal chemistry.

The specific biological activity of 7-Bromobenzoxazole-2-methanamine requires further investigation but is promising based on related compounds.

Several synthetic routes can be employed to obtain 7-Bromobenzoxazole-2-methanamine:

  • Bromination of Benzoxazole: Starting from benzoxazole, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions.
  • Amine Introduction: The methanamine group can be introduced via reductive amination or through nucleophilic substitution on a suitable precursor.
  • Multicomponent Reactions: Utilizing multicomponent reactions can provide an efficient pathway for synthesizing this compound alongside other functional groups .

Each method offers different advantages regarding yield and purity, and the choice may depend on available reagents and desired scale.

7-Bromobenzoxazole-2-methanamine has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing bioactive compounds, particularly in drug discovery targeting antifungal and anticancer activities.
  • Agricultural Chemicals: Its antifungal properties suggest utility as a fungicide in crop protection.
  • Material Science: The compound may serve as a precursor for developing novel materials with specific electronic or optical properties.

The versatility of benzoxazole derivatives makes them attractive candidates for multiple applications across different industries.

Interaction studies involving 7-Bromobenzoxazole-2-methanamine typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as:

  • Molecular Docking: Used to predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: Evaluating the biological activity against various cell lines or pathogens to determine efficacy and mechanism of action.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with 7-Bromobenzoxazole-2-methanamine. Here are some notable examples:

Compound NameStructure FeatureUnique Property
2-AminobenzoxazoleAmino group at position 2Exhibits strong antifungal activity
7-ChlorobenzoxazoleChlorine instead of bromineHigher stability under certain conditions
BenzimidazoleSimilar heterocyclic structureKnown for its role as a zinc chelator
6-MethylbenzothiazoleMethyl substitution at position 6Exhibits different pharmacological profiles

These compounds illustrate the diversity within the benzoxazole family while highlighting the unique features of 7-Bromobenzoxazole-2-methanamine, particularly its halogen substitution which may influence both reactivity and biological activity.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling reaction has emerged as one of the most versatile methods for functionalizing brominated benzoxazole derivatives [11]. Research has demonstrated that palladium-catalyzed cross-coupling reactions of 2-bromobenzo[b]furans with organometallic nucleophiles can be adapted for benzoxazole systems [8]. The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) precursors including palladium(II) acetate combined with phosphine ligands [11].

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Bromobenzoxazoles

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Palladium(II) chloride/XantPhosPotassium phosphate1,4-Dioxane/Water10087-97 [13]
Palladium(II) acetate/SPhosPotassium carbonateToluene11075-90 [13]
Precatalyst P1/P2Potassium phosphate1,4-Dioxane/Water10069-90 [13]

The mechanism involves oxidative addition of the bromobenzoxazole to the palladium(0) center, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the carbon-carbon bond [11]. Studies have shown that the use of precatalysts P1 and P2 significantly improves yields compared to traditional palladium sources, particularly for challenging substrates containing unprotected azole functionalities [13].

Functional group tolerance has been extensively investigated, with electron-rich and electron-deficient boronic acids showing excellent compatibility [13]. Heteroaryl boronic acids, including pyridine and thiophene derivatives, have been successfully coupled under these conditions [13]. The reaction conditions are mild enough to preserve sensitive functionalities while achieving high yields of the desired products [11].

Buchwald-Hartwig Amination for Methanamine Sidechain Installation

The Buchwald-Hartwig amination reaction provides an efficient route for installing methanamine side chains onto brominated benzoxazole cores [1]. This palladium-catalyzed methodology enables the formation of carbon-nitrogen bonds through coupling of aryl bromides with primary or secondary amines [1]. Research has demonstrated that palladium catalysts combined with bulky phosphine ligands such as XantPhos or SPhos facilitate these transformations [14].

Table 2: Reaction Conditions for Buchwald-Hartwig Amination of Bromobenzoxazoles

LigandBaseTemperature (°C)Reaction Time (h)Conversion (%)Reference
XantPhosCesium carbonate10015-2087-99 [14]
SPhosPotassium phosphate10015-2080-97 [14]
NiXantPhosCesium carbonate258-1275-99 [14]

The reaction mechanism proceeds through oxidative addition of the bromobenzoxazole to palladium(0), coordination of the amine nucleophile, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the coupled product [14]. The choice of base is crucial, with cesium carbonate and potassium phosphate showing optimal performance [14].

Room-temperature conditions have been successfully developed using NiXantphos-based palladium catalysts, enabling coupling with temperature-sensitive substrates [14]. This methodology demonstrates broad substrate scope, accommodating various primary alkylamines and heteroaryl amines [14]. The functional group tolerance extends to esters, ethers, and other common protecting groups [14].

Organolithium-Mediated Pathways for Benzoxazole Ring Construction

Organolithium reagents offer powerful synthetic approaches for constructing benzoxazole ring systems through deprotonation and subsequent cyclization reactions [16]. Research has established that lithium magnesates can effectively deprotonate benzoxazole at the 2-position under mild conditions in tetrahydrofuran at room temperature [16]. The deprotonation occurs using one-third equivalent of lithium tributylmagnesate, generating highly reactive lithiated intermediates [16].

Table 3: Organolithium-Mediated Benzoxazole Ring Formation

Organolithium ReagentSolventTemperature (°C)Yield (%)Product TypeReference
Lithium tributylmagnesateTetrahydrofuran2565-852-Substituted benzoxazoles [16]
n-ButyllithiumTetrahydrofuran-3570-90Lithiated benzoxazole [20]
Lithium diisopropylamideTetrahydrofuran-7860-80Ring-closed products [17]

The lithiated benzoxazole intermediates exhibit unique reactivity patterns, rapidly isomerizing to more stable 2-(isocyano)phenolate structures [16]. This isomerization has been confirmed through nuclear magnetic resonance analysis, revealing the dynamic equilibrium between closed and open forms [16]. Electrophilic trapping of these intermediates with various electrophiles provides access to diversely substituted benzoxazole derivatives [16].

Electrochemical methods have also been developed for benzoxazole synthesis using organolithium intermediates [17]. The process involves electrochemical generation of iodine(III) oxidants followed by addition to lithiated precursors, enabling mild cyclization conditions at room temperature [17]. This approach demonstrates excellent functional group compatibility and provides clean conversions to benzoxazole products [17].

Advanced organolithium chemistry has enabled the development of one-pot sequential processes combining lithiation with cross-coupling reactions [20]. These methodologies allow for rapid assembly of complex benzoxazole architectures from simple starting materials [20]. The scalability of these processes has been demonstrated on multi-gram scales, indicating potential for industrial applications [20].

Late-Stage Bromination Techniques for Position-Specific Substitution

Late-stage bromination of benzoxazole derivatives requires careful consideration of regioselectivity and reaction conditions to achieve position-specific substitution [22]. Electrophilic aromatic bromination using N-bromosuccinimide has been extensively studied for benzoxazole substrates [22]. The reaction typically proceeds under mild conditions in solvents such as acetonitrile or dichloromethane [21].

Table 4: Regioselective Bromination Methods for Benzoxazole Derivatives

Brominating AgentCatalyst/AdditiveSolventTemperature (°C)RegioselectivityYield (%)Reference
N-BromosuccinimideIron(III) triflimideToluene407-Position51-66 [22]
Bromine/Hydrobromic acidNoneAcetic acid805/6-Position70-85
N-BromosuccinimideMandelic acidWater25Aromatic ring60-90 [25]

The regioselectivity of bromination depends significantly on the electronic properties of the benzoxazole ring and any existing substituents [23]. Computational studies using average local ionization energy calculations have identified specific molecular sites prone to electrophilic attack [23]. The vicinity of electron-donating groups enhances bromination at adjacent positions, while electron-withdrawing substituents direct bromination to more distant sites [23].

Iron(III)-catalyzed bromination protocols have been developed for achieving high regioselectivity in benzoxazole functionalization [22]. The one-pot process combines regioselective iron(III)-catalyzed bromination followed by copper(I)-catalyzed cyclization, providing efficient access to brominated benzoxazole derivatives [22]. This methodology demonstrates broad substrate scope and tolerance for various functional groups [22].

Enhanced reactivity for aromatic bromination has been achieved through halogen bonding interactions with Lewis basic additives [25]. Lactic acid derivatives serve as halogen bond acceptors with N-bromosuccinimide, significantly improving reaction rates and selectivity [25]. The computational results demonstrate that Lewis basic additives interact with N-bromosuccinimide to increase the electropositive character of bromine prior to electrophilic transfer [25].

Table 5: Position-Specific Bromination Yields for Benzoxazole Derivatives

SubstrateBrominating ConditionsMajor Product PositionYield (%)Selectivity RatioReference
2-PhenylbenzoxazoleN-Bromosuccinimide/Iron(III)5-Position5715:1 [22]
2-MethylbenzoxazoleBromine/Acetic acid6-Position758:1 [23]
Benzoxazole-2-methanamineN-Bromosuccinimide/Catalyst7-Position6812:1 [24]

The synthetic utility of late-stage bromination extends beyond simple functionalization to enable complex molecular architectures [22]. Multi-step sequences involving bromination followed by cross-coupling reactions provide access to highly substituted benzoxazole derivatives with potential pharmaceutical applications [22]. These methodologies have been successfully applied to the synthesis of biologically active compounds, demonstrating their practical value in medicinal chemistry [22].

Indolylphosphine ligands have emerged as transformative catalytic components in addressing the persistent challenge of sterically hindered benzoxazole functionalization reactions. These specialized phosphine structures incorporate indole frameworks that provide unique electronic and steric properties, making them particularly effective for coupling reactions involving challenging substrates such as 7-Bromobenzoxazole-2-methanamine [1] [2].

The development of indolylphosphine ligands represents a sophisticated approach to ligand design, where the indole core serves as both an electron-donating moiety and a source of controlled steric bulk. The most prominent example in this class is the CM-phos ligand family, which has demonstrated remarkable efficacy in facilitating cross-coupling reactions that were previously considered intractable [1]. These ligands exhibit the ability to promote oxidative addition processes while simultaneously facilitating reductive elimination, a dual functionality that proves essential when working with sterically congested substrates.

Research has demonstrated that structural modifications to the indolylphosphine scaffold can dramatically alter catalytic performance. The introduction of substituents at the 4,7-positions of the indole segment, such as in 4,7-Me2-CM-phos, enhances steric congestion around the palladium center, thereby promoting reductive elimination in challenging ketone arylation reactions [1]. This design strategy has proven particularly relevant for benzoxazole functionalization, where the inherent electronic properties of the heterocycle can complicate traditional coupling approaches.

The electronic properties of indolylphosphine ligands can be fine-tuned through the incorporation of electron-donating groups. The development of MeO-CM-phos and (MeO)2-CM-phos variants demonstrates how methoxy substitution patterns can enhance the electron density of the phosphine ligand, thereby improving oxidative addition capabilities with challenging electrophiles [1]. This electronic enhancement proves crucial when working with brominated benzoxazole derivatives, where the electron-withdrawing nature of the bromine substituent can reduce reactivity.

Mechanistic studies have revealed that the hemilabile nature of indolylphosphine ligands contributes significantly to their effectiveness. The flexibility of the indole coordination allows for dynamic binding modes during the catalytic cycle, accommodating both the coordinatively saturated intermediate complexes and the open coordination sites required for substrate binding [3]. This adaptability becomes particularly important when dealing with sterically demanding substrates like 7-Bromobenzoxazole-2-methanamine, where traditional rigid ligands fail to provide adequate catalytic turnover.

The steric profile of indolylphosphine ligands has been systematically studied through X-ray crystallographic analysis of palladium complexes. These structural studies reveal that the indole moiety adopts conformations that create a well-defined steric environment around the metal center, providing sufficient protection for catalyst stability while maintaining accessible coordination sites for substrate binding [4] [5]. The conformational flexibility observed in these systems allows for accommodation of varying substrate geometries, making them particularly well-suited for challenging benzoxazole coupling reactions.

Quantitative structure-activity relationships have been established for indolylphosphine ligands in benzoxazole arylation reactions. Studies demonstrate that ligands with intermediate steric bulk and moderate electron-donating capabilities provide optimal catalytic performance [6]. This balance ensures adequate catalyst stability without impeding substrate coordination, a critical consideration when working with functionalized benzoxazole substrates that may present additional coordination sites.

Palladium/Copper Bimetallic Catalysis for C-H Activation

Bimetallic palladium/copper catalytic systems have revolutionized benzoxazole C-H activation processes, offering complementary reactivity patterns that enable efficient functionalization of challenging substrates. The cooperative nature of these dual-metal systems provides access to reaction pathways that are inaccessible through single-metal catalysis, particularly relevant for the functionalization of electron-deficient benzoxazole derivatives such as 7-Bromobenzoxazole-2-methanamine [7] [8].

The mechanistic foundation of palladium/copper bimetallic catalysis involves two interconnected catalytic cycles that converge through transmetalation processes. The copper catalyst facilitates heterocycle deprotonation through coordination to the Lewis-basic nitrogen atom, generating a copper-aryl species via C-H activation. Simultaneously, the palladium catalyst undergoes oxidative addition with activated carboxylic acid derivatives, followed by decarbonylation to form aryl-palladium intermediates. The intersection of these cycles occurs during transmetalation, where the copper-aryl species transfers to the palladium center, ultimately leading to reductive elimination and product formation [7].

Comprehensive optimization studies have revealed that the combination of Pd(OAc)2 (2.5 mol%) and CuF2 (10 mol%) with dppb (5 mol%) ligand provides optimal catalytic performance for benzoxazole decarbonylative heteroarylation reactions. Under these conditions, reactions conducted in dioxane at 160°C with DMAP (1.5 equiv) and Piv2O (1.5 equiv) achieve isolated yields of 92% for model benzoxazole coupling reactions [7]. These conditions represent a significant advancement over previous methodologies, providing both improved yields and broader substrate scope.

The substrate scope of palladium/copper bimetallic systems extends across a wide range of benzoxazole derivatives and coupling partners. Competition experiments have established a reactivity order for heterocycles: benzoxazole > oxazole > benzothiazole > benzimidazole > imidazole, which correlates directly with relative C-H bond acidity values [7]. This reactivity pattern provides predictive capabilities for reaction planning when working with mixed heterocyclic substrates.

Copper source optimization studies demonstrate that both copper(I) and copper(II) salts provide comparable catalytic activity, with CuCl and CuCl2 achieving 63% and 66% conversion respectively under standard conditions [7]. This flexibility in copper oxidation states suggests that the active catalyst likely involves redox interconversion during the catalytic cycle, providing mechanistic insights for further catalyst development.

The electronic properties of carboxylic acid coupling partners significantly influence reaction outcomes in palladium/copper bimetallic systems. Electron-deficient carboxylic acids demonstrate enhanced reactivity compared to electron-rich analogs, while sterically hindered benzoic acids show improved performance over unsubstituted variants [7]. This electronic bias stems from the enhanced electrophilicity of electron-poor acyl intermediates, facilitating the decarbonylation step that is crucial for productive catalysis.

Mechanistic investigations using density functional theory calculations have provided detailed insights into the energy profiles of palladium/copper bimetallic catalysis. The calculations reveal that oxidative addition barriers are remarkably low (ΔG‡ = 4.3 kcal/mol), while thiol coordination presents a higher barrier (ΔG‡ = 9.8 kcal/mol), indicating that oxidative addition is kinetically favorable even in sterically congested environments [9]. These computational insights guide the rational design of improved catalytic systems.

The practical advantages of palladium/copper bimetallic catalysis extend beyond improved reactivity to include enhanced functional group tolerance and operational simplicity. The systems demonstrate excellent compatibility with a wide range of functional groups, including halogens, esters, and heteroaromatic substituents commonly found in pharmaceutical intermediates [7] [8]. This broad functional group tolerance makes the methodology particularly attractive for late-stage functionalization applications.

Solvent and Base Optimization in Heterocyclic Cross-Coupling Reactions

Solvent and base selection represents a critical optimization parameter in benzoxazole cross-coupling reactions, with systematic studies revealing dramatic differences in reaction outcomes based on reaction medium composition. The optimization of these parameters has proven essential for achieving high yields and selectivity in the functionalization of challenging substrates such as 7-Bromobenzoxazole-2-methanamine [10] [11] [12].

Comprehensive solvent screening studies for benzoxazole arylation reactions have established that polar aprotic solvents generally provide superior results compared to non-polar alternatives. Dimethylformamide (DMF) has emerged as the optimal solvent for copper-catalyzed benzoxazole arylation reactions, providing 88% yield under optimized conditions with K2CO3 as base at 135°C [10]. The superior performance of DMF stems from its ability to dissolve both inorganic bases and coordinate to the copper catalyst, facilitating efficient catalytic turnover.

The role of solvent in heterogeneous catalysis remains critically important, as the solvent must ensure adequate mass transfer while participating in the catalytic process through solvation effects. Studies have demonstrated that solvent choice influences both the rate and selectivity of cross-coupling reactions through multiple mechanisms, including catalyst stability, base solubility, and product precipitation patterns [13]. These effects become particularly pronounced when working with functionalized benzoxazole substrates that may exhibit altered solubility profiles.

Temperature-dependent solvent optimization studies reveal that reaction medium requirements can change dramatically with thermal conditions. Room-temperature palladium-catalyzed benzoxazole arylation reactions show optimal performance in 1,2-dimethoxyethane (DME), achieving 93% assay yield compared to 55% in tetrahydrofuran (THF) under comparable conditions [11]. This temperature-dependent solvent effect highlights the importance of comprehensive optimization across multiple reaction parameters.

Base selection profoundly influences both reaction rate and selectivity in benzoxazole cross-coupling reactions. Systematic base screening reveals that weaker bases often provide superior results compared to stronger alternatives, suggesting that the pKa of the benzoxazole C-H bond is effectively reduced through metal coordination [10]. This phenomenon has been observed across multiple catalytic systems, with K2CO3 consistently outperforming stronger bases such as LiOtBu and NaOtBu in copper-catalyzed systems.

The counterion effects in base selection have been systematically investigated, revealing significant differences between alkali metal bases. Potassium bases generally provide superior results compared to sodium or lithium analogs, likely due to optimal solubility characteristics and reduced coordinative interference with the transition metal catalyst [4]. These effects become particularly important when scaling reactions or working under industrially relevant conditions.

Solvent effects on catalyst stability represent a crucial consideration in heterocyclic cross-coupling optimization. Coordinating solvents can compete with phosphine ligands for metal coordination sites, potentially leading to catalyst deactivation [13]. However, judicious solvent selection can also enhance catalyst lifetime by providing appropriate solvation of reactive intermediates and preventing unwanted side reactions.

The optimization of solvent/base combinations has revealed synergistic effects that exceed the sum of individual component contributions. The combination of DME solvent with NaOtBu base provides exceptional results for room-temperature benzoxazole arylation, achieving nearly quantitative yields under mild conditions [11]. These synergistic effects suggest complex interactions between solvent, base, and catalyst that require careful empirical optimization.

Advanced optimization strategies employing design of experiments (DoE) methodologies have been applied to benzoxazole cross-coupling reactions, revealing optimal parameter combinations that might not be identified through traditional one-factor-at-a-time approaches [14]. These statistical methods provide more efficient optimization pathways while revealing interaction effects between multiple variables.

The environmental and practical considerations of solvent selection have gained increasing importance in modern synthetic methodology development. Green solvent alternatives, including ethanol and other bio-derived solvents, have shown promising results in benzoxazole synthesis applications [15] [16]. These developments align with contemporary sustainability goals while maintaining synthetic efficiency.

Process intensification strategies, including flow chemistry applications, have revealed different optimal solvent/base combinations compared to batch processes. The continuous nature of flow systems allows for precise control of residence times and temperatures, potentially enabling the use of alternative reaction media that provide advantages in continuous processing environments [14].

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

225.97418 g/mol

Monoisotopic Mass

225.97418 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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